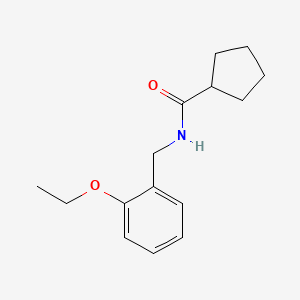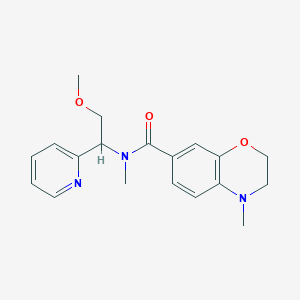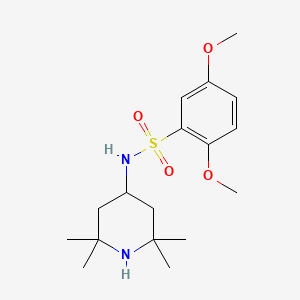
N-(2-ethoxybenzyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxybenzyl)cyclopentanecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, making it an attractive target for cancer therapy. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various hematological malignancies.
作用機序
N-(2-ethoxybenzyl)cyclopentanecarboxamide binds to the hydrophobic groove of BCL-2, thereby blocking its anti-apoptotic function. This leads to the release of pro-apoptotic proteins, such as BAX and BAK, which initiate the intrinsic pathway of apoptosis. This compound has a high affinity for BCL-2, but not for other anti-apoptotic BCL-2 family members, such as BCL-XL or MCL-1.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. This selectivity is due to the differential expression of BCL-2 in cancer cells versus normal cells. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as rituximab and venetoclax. However, this compound can also cause thrombocytopenia, which is a common adverse effect of BCL-2 inhibitors.
実験室実験の利点と制限
N-(2-ethoxybenzyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high affinity for BCL-2, its selectivity for cancer cells over normal cells, and its ability to sensitize cancer cells to other chemotherapeutic agents. However, this compound has limitations, such as its potential to cause thrombocytopenia and its inability to target other anti-apoptotic BCL-2 family members, such as BCL-XL or MCL-1.
将来の方向性
There are several future directions for the development of N-(2-ethoxybenzyl)cyclopentanecarboxamide and other BCL-2 inhibitors. One direction is to combine this compound with other targeted therapies, such as PI3K inhibitors or CDK4/6 inhibitors, to enhance its efficacy. Another direction is to develop BCL-XL or MCL-1 inhibitors to target cancer cells that are resistant to this compound. Additionally, there is a need to identify biomarkers that can predict the response to this compound and other BCL-2 inhibitors, to enable personalized therapy for cancer patients.
合成法
The synthesis of N-(2-ethoxybenzyl)cyclopentanecarboxamide involves several steps, including the reaction of 2-ethoxybenzylamine with cyclopentanone to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by the reaction with ethyl chloroformate to form the carbamate. The final step involves the reaction of the carbamate with 4-nitrophenyl chloroformate to form the final product, this compound.
科学的研究の応用
N-(2-ethoxybenzyl)cyclopentanecarboxamide has been extensively studied for its potential use in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). Preclinical studies have shown that this compound induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. Clinical trials have demonstrated the efficacy of this compound in patients with relapsed or refractory CLL and AML.
特性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-10-6-5-9-13(14)11-16-15(17)12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMYKNJDDLLTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aS*)-2-ethyl-1-oxo-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5328515.png)
![6-(methoxymethyl)-1-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5328520.png)

![3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5328526.png)


![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5328541.png)
![N-methyl-N-[3-(2-methylphenoxy)propyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5328552.png)
![7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5328560.png)
![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![N~3~-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5328580.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328581.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5328590.png)
![N-(1H-imidazol-2-ylmethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5328591.png)